Bobcat339

Description

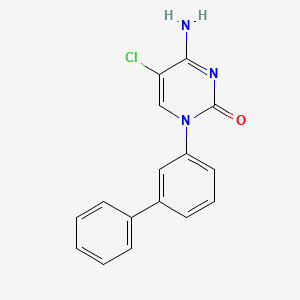

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bobcat339

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bobcat339 has emerged as a molecule of significant interest in epigenetic research and drug development. Initially identified as a selective inhibitor of Ten-Eleven Translocation (TET) enzymes 1 and 2, its primary mechanism of action is now understood to be the induction of TET3 protein degradation. This guide provides a comprehensive overview of the technical details surrounding Bobcat339's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways. The information presented is intended to support further research and development of Bobcat339 and similar molecules as potential therapeutics.

Core Mechanism of Action: TET3 Protein Degradation

Subsequent research has clarified that the primary and more potent mechanism of action of Bobcat339 is the targeted degradation of the TET3 protein.[1][2][3] This occurs through a novel mechanism where Bobcat339 acts as a "molecular glue," enhancing the interaction between TET3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] This enhanced proximity facilitates the polyubiquitination of TET3, marking it for subsequent degradation by the proteasome.[2][3] This targeted degradation of TET3 has been shown to be the basis for the therapeutic effects of Bobcat339 observed in preclinical models of various diseases.

The Controversial Role of TET1/TET2 Inhibition

Bobcat339 was first described as a selective, cytosine-based inhibitor of TET1 and TET2 enzymes.[4] However, the inhibitory activity of Bobcat339 against TET1 and TET2 has since been shown to be dependent on the presence of contaminating Copper(II) ions.[5] In the absence of Cu(II), Bobcat339 exhibits minimal to no direct inhibitory effect on the catalytic activity of TET1 and TET2.[5] Therefore, while the initial findings are part of the molecule's history, the focus of current research has shifted to its TET3 degradation activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Bobcat339, focusing on its TET3 degradation activity and its historical, controversial TET1/TET2 inhibitory activity.

| Parameter | TET3 | TET2 | TET1 | Reference |

| EC50 for Degradation | 0.05 µM | 3.96 µM | 8.51 µM | [3] |

| Selectivity (fold vs TET3) | - | ~79x | ~170x | [3] |

Caption: Potency and selectivity of Bobcat339-induced degradation of TET family proteins.

| Parameter | TET1 | TET2 | DNMT3a | Reference |

| IC50 (in the presence of Cu(II)) | 33 µM | 73 µM | > 500 µM | [4][5] |

Caption: Historical IC50 values for Bobcat339 as a TET1/TET2 inhibitor.

Signaling and Experimental Workflow Diagrams

Bobcat339-Mediated TET3 Degradation Pathway

References

- 1. Epigenetic regulation of DNA repair gene program by Hippo/YAP1-TET1 axis mediates sorafenib resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET3-overexpressing macrophages are a unifying pathogenic feature with therapeutic potential in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting TET3 in macrophages provides a concept strategy for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beelerlab.ws.gc.cuny.edu [beelerlab.ws.gc.cuny.edu]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Bobcat339 TET Enzyme Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Bobcat339 and its role in the inhibition of Ten-eleven translocation (TET) enzymes. This document details its mechanism of action, including the critical involvement of copper(II), summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.

Core Inhibition Pathway: A Tale of a Molecule and a Metal Ion

Bobcat339 was initially identified as a promising cytosine-based, selective inhibitor of TET1 and TET2 enzymes, which are critical epigenetic modifiers responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[1][2] The proposed mechanism suggested that Bobcat339's 5-chlorocytosine headgroup mimics the natural substrate 5mC, allowing it to bind to the active site of TET enzymes.[1] However, subsequent research has revealed a more complex mechanism of action, highlighting that the inhibitory activity of Bobcat339 is significantly enhanced by, and largely dependent on, the presence of contaminating Copper(II) [Cu(II)].[3]

Highly purified Bobcat339 on its own demonstrates minimal inhibitory activity against TET1 and TET2.[3] The potent inhibition observed in initial studies is now understood to be a result of a complex formed between Bobcat339 and Cu(II).[3] This Bobcat339-Cu(II) complex is a more potent inhibitor of TET enzymes than either Bobcat339 or Cu(II) alone.[3] This finding is critical for the design and interpretation of experiments utilizing Bobcat339 and underscores the importance of rigorous purification and characterization of small molecule inhibitors.

The inhibition of TET enzymes by the Bobcat339-Cu(II) complex leads to a reduction in global 5hmC levels in cells.[4] This, in turn, can alter gene expression patterns. For instance, in breast cancer cells, Bobcat339 treatment has been shown to block the IL-1β-induced demethylation and subsequent expression of pro-inflammatory cytokines IL-6 and IL-8.[1] In other contexts, Bobcat339-mediated TET inhibition has been linked to the suppression of osteoblast differentiation through increased methylation of the Sp7 promoter[5] and has been shown to induce apoptosis in Diffuse Intrinsic Pontine Glioma (DIPG) cells.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with Bobcat339's inhibitory activity. It is important to note that the IC50 values reported in early studies may reflect the activity of Bobcat339 in the presence of contaminating Cu(II).

| Parameter | Target | Value | Cell Line/System | Notes | Reference |

| IC50 | TET1 | 33 µM | Recombinant Human TET1 | Activity is likely dependent on Cu(II) contamination. | [4] |

| IC50 | TET2 | 73 µM | Recombinant Human TET2 | Activity is likely dependent on Cu(II) contamination. | [4] |

| 5hmC Reduction | Global | Significant | HT-22 Mouse Hippocampal Neurons | 10 µM Bobcat339 for 24 hours. | [4] |

| Apoptosis Induction | DIPG Cells | 4-10 fold increase in Cleaved Caspase 3 | JHH-DIPG1 | --- | [6] |

| Proliferation Suppression | DIPG Cells | 25% reduction in BrdU+ cells | JHH-DIPG1 | at 50 µM. | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments involved in the characterization of Bobcat339. These protocols are synthesized from the available scientific literature.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS-based)

This protocol is for quantifying the direct inhibitory effect of Bobcat339 on the enzymatic activity of recombinant TET proteins.

a. Materials:

-

Recombinant human TET1 or TET2 catalytic domain

-

Hemimethylated synthetic oligonucleotide substrate (e.g., a 30-mer duplex containing a single 5mC)

-

Bobcat339 (with and without Cu(II) supplementation for comparison)

-

CuSO4 solution

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM α-ketoglutarate, 1 mM L-ascorbic acid, 100 µM Fe(NH4)2(SO4)2, 1 mM DTT

-

DNA LoBind tubes

-

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) system

b. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 1 µM of the hemimethylated DNA substrate, and 0.5 µM of the recombinant TET enzyme.

-

Add Bobcat339 to the desired final concentration (e.g., a range from 1 µM to 500 µM). For control experiments, add DMSO vehicle. To test the effect of copper, add a known concentration of CuSO4 with and without Bobcat339.

-

Incubate the reactions at 37°C for a specified time course (e.g., 5, 20, 60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.5% formic acid).

-

Digest the DNA substrate to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by LC-ESI-MS/MS to quantify the levels of 5mC, 5hmC, 5fC, and 5caC.

-

Calculate the percent inhibition by comparing the amount of oxidized products in the Bobcat339-treated samples to the vehicle control.

Cellular 5-hydroxymethylcytosine (5hmC) Dot Blot Assay

This protocol is for assessing the ability of Bobcat339 to inhibit TET activity within a cellular context by measuring global 5hmC levels.

a. Materials:

-

Cell line of interest (e.g., Hep3B, HT-22)

-

Cell culture medium and reagents

-

Bobcat339

-

DNA extraction kit

-

Nitrocellulose or PVDF membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 5hmC (e.g., rabbit anti-5hmC)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bobcat339 (e.g., 10 µM, 50 µM) or DMSO vehicle for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the DNA concentration and denature it by heating at 95°C for 10 minutes, followed by immediate cooling on ice.

-

Spot serial dilutions of the denatured DNA onto a nitrocellulose or PVDF membrane.

-

UV crosslink the DNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against a single-stranded DNA or stained with methylene blue.

Mandatory Visualizations

Caption: Mechanism of Bobcat339-mediated TET enzyme inhibition.

Caption: Workflow for assessing Bobcat339's inhibitory activity.

References

- 1. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosine-Based TET Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]

Bobcat339: A Critical Guide for Epigenetic Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 has emerged as a widely discussed small molecule in the field of epigenetics, initially presented as a selective inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These Fe(II) and α-ketoglutarate-dependent dioxygenases are crucial for DNA demethylation through the oxidation of 5-methylcytosine (5mC). This guide provides an in-depth technical overview of Bobcat339, including its proposed mechanism of action, a critical evaluation of its inhibitory activity, detailed experimental protocols for its assessment, and its effects on downstream signaling pathways. A significant focus of this document is the critical consideration of findings that attribute the inhibitory effects of Bobcat339 preparations to contaminating Copper(II) (Cu(II)), a crucial factor for any researcher employing this tool.

Introduction to TET Enzymes and the Role of Inhibitors

The epigenetic landscape is dynamically regulated, with DNA methylation being a key modification influencing gene expression. The TET enzymes (TET1, TET2, and TET3) initiate the process of active DNA demethylation by converting 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] This process is fundamental for cellular differentiation, development, and maintaining cell identity.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making pharmacological modulation of these enzymes a significant area of therapeutic interest. Small molecule inhibitors of TET enzymes, such as the purported inhibitor Bobcat339, are therefore valuable tools for dissecting the biological roles of DNA demethylation and for exploring potential therapeutic strategies.

Bobcat339: Mechanism of Action and a Critical Caveat

Bobcat339 is a cytosine-based compound initially reported as a potent and selective inhibitor of TET1 and TET2.[2] The proposed mechanism involves the binding of its cytosine-like headgroup to the active site of the TET enzyme, thereby competitively inhibiting the binding of the natural substrate, 5mC.[3] This was expected to prevent the oxidation of 5mC, leading to a decrease in global 5hmC levels and subsequent alterations in gene expression.

However, a critical finding that must be at the forefront of any research involving Bobcat339 is the discovery that its inhibitory activity may be mediated by contaminating Cu(II).[4][5] Independent studies have shown that highly purified Bobcat339 has minimal inhibitory effect on TET enzymes, while the inhibitory activity of commercial preparations correlates directly with their Cu(II) content.[4][5] Therefore, researchers using Bobcat339 must exercise extreme caution and implement rigorous controls to ascertain the true source of any observed biological effects.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Bobcat339. It is imperative to interpret these values in the context of the potential for Cu(II) contamination as discussed in the previous section.

| Parameter | TET1 | TET2 | Reference |

| IC50 | 33 µM | 73 µM | [2][6][7][8][9] |

Table 1: Reported In Vitro Inhibitory Activity of Bobcat339 against TET Enzymes.

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| HT-22 | 10 µM | 24 hours | Significant reduction in global 5hmC levels | [2][6][8] |

| Hep3B | 50 µM | 48 hours | No reduction in genomic 5hmC levels with copper-free Bobcat339 | [10] |

| DIPG cells | 10-50 µM | Not Specified | Suppression of proliferation | [11] |

| C2C12 cells | Not Specified | Not Specified | Increased global 5mC and decreased global 5hmC | [12] |

| MCF-7 cells | Not Specified | Not Specified | Suppression of IL-1β–induced production of IL-6 and IL-8 | [13] |

Table 2: Cellular Effects of Bobcat339 in Various Experimental Systems.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of Bobcat339 on TET enzyme activity and DNA methylation status.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS)

This protocol is designed to quantitatively measure the formation of 5hmC from a 5mC-containing DNA substrate in the presence of recombinant TET enzyme and Bobcat339.

Materials:

-

Recombinant human TET1 or TET2 catalytic domain

-

5mC-containing DNA duplex substrate

-

α-ketoglutarate

-

Fe(II) source (e.g., (NH4)2Fe(SO4)2)

-

Ascorbate

-

HEPES buffer (pH 7.5)

-

Bobcat339 (with and without Cu(II) controls)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ascorbate, and the 5mC-containing DNA substrate.

-

Add the recombinant TET enzyme to the reaction mixture.

-

Add Bobcat339 at various concentrations (a vehicle control, e.g., DMSO, should be included). To address the controversy, parallel experiments with Cu(II) alone and purified Bobcat339 are essential.

-

Initiate the reaction by adding the Fe(II) solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Digest the DNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Analyze the digested samples by LC-MS/MS to quantify the levels of 5hmC and 5mC.

-

Calculate the percent inhibition of TET activity by comparing the 5hmC levels in the Bobcat339-treated samples to the vehicle control.

Cellular 5-hydroxymethylcytosine (5hmC) Dot Blot Assay

This protocol provides a semi-quantitative method to assess global 5hmC levels in genomic DNA from cells treated with Bobcat339.

Materials:

-

Cultured cells (e.g., HT-22, Hep3B)

-

Bobcat339

-

DNA extraction kit

-

NaOH

-

Ammonium acetate

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 5hmC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with Bobcat339 at the desired concentration and duration. Include a vehicle control.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the DNA concentration.

-

Denature a fixed amount of DNA from each sample by adding NaOH and heating at 95-100°C for 5-10 minutes.

-

Neutralize the samples with ammonium acetate and place on ice.

-

Spot the denatured DNA onto a positively charged nylon membrane.

-

Allow the membrane to air dry and then crosslink the DNA to the membrane using a UV crosslinker.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the dot intensity using densitometry software. To control for DNA loading, the membrane can be stained with Methylene Blue.

Signaling Pathways and Downstream Effects

Inhibition of TET enzymes can have profound effects on various signaling pathways due to altered DNA methylation patterns in the promoter and enhancer regions of key regulatory genes.

TET-Mediated Regulation of Gene Expression

TET enzymes are recruited to specific genomic loci by transcription factors, where they mediate demethylation and influence gene expression. The inhibition of TETs can therefore lead to hypermethylation of tumor suppressor gene promoters or hypomethylation of oncogenes, depending on the cellular context.

Impact on Major Signaling Pathways

Research has indicated that TET enzymes play a role in the regulation of several key signaling pathways implicated in development and disease:

-

WNT Signaling: TET enzymes can demethylate the promoters of WNT pathway inhibitors such as DKK and SFRP genes, thereby suppressing WNT signaling.[14] Inhibition of TETs could potentially lead to the silencing of these inhibitors and aberrant activation of the WNT pathway.

-

TGF-β Signaling: TET3 has been shown to demethylate the precursor of miR-3d, which in turn inhibits the TGF-β pathway.[14] Conversely, the TGF-β pathway can stimulate the expression of DNMTs, which antagonize TET function.

-

NOTCH Signaling: TET2 and TET3 are involved in the regulation of NOTCH signaling components.[14] Dysregulation of TET activity could therefore impact cellular processes controlled by NOTCH, such as cell fate decisions.

Conclusion and Future Directions

Bobcat339 has been a notable compound in the study of epigenetics, initially promising a new tool for the selective inhibition of TET enzymes. However, the critical finding that its inhibitory activity may be an artifact of Cu(II) contamination necessitates a re-evaluation of its utility and a call for stringent experimental controls. For researchers and drug development professionals, this underscores the importance of verifying the purity and mechanism of action of chemical probes.

Future research should focus on developing and validating novel, specific, and non-toxic TET inhibitors. The exploration of the downstream consequences of TET inhibition remains a fertile ground for understanding disease pathogenesis and identifying new therapeutic targets. The story of Bobcat339 serves as a crucial case study in the rigorous validation required for chemical tools in biological research.

References

- 1. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dot blot analysis of 5-hydroxymethylation (5-hmC) [bio-protocol.org]

- 4. raybiotech.com [raybiotech.com]

- 5. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diagenode.com [diagenode.com]

- 7. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dot blot protocol for 5-hydroxymethylcytosine monoclonal rat antibody [diagenode.com]

- 12. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.cuni.cz [publications.cuni.cz]

- 14. oatext.com [oatext.com]

Bobcat339: A Technical Guide to its Role in DNA Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 is a novel, cytosine-based small molecule inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which are central to the process of active DNA demethylation. This technical guide provides an in-depth overview of Bobcat339, its mechanism of action, its utility as a research tool, and the critical experimental findings that have shaped our understanding of its function. A significant focus is placed on the emerging evidence suggesting that the inhibitory activity of Bobcat339 is potentiated by the presence of copper(II) ions. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows as visual diagrams to facilitate a comprehensive understanding for researchers in epigenetics and drug development.

Introduction to Bobcat339 and DNA Demethylation

DNA methylation, primarily the addition of a methyl group to the 5th position of cytosine (5-methylcytosine or 5mC), is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The removal of this methyl mark, or DNA demethylation, is equally important for dynamic gene regulation. The TET family of dioxygenases (TET1, TET2, and TET3) initiates active DNA demethylation by iteratively oxidizing 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, leading to the restoration of an unmodified cytosine.

Bobcat339 has emerged as a valuable chemical probe for studying the functional roles of TET enzymes and the consequences of inhibiting DNA demethylation. It is a selective inhibitor of TET1 and TET2, with significantly less activity against DNA methyltransferases (DNMTs), making it a useful tool to dissect the specific contributions of the demethylation pathway.[2]

Mechanism of Action

Bobcat339 is a cytosine analog designed to competitively inhibit the binding of 5mC to the active site of TET enzymes. Initial studies reported its efficacy in the mid-micromolar range.[2]

The Role of Copper(II)

Subsequent research has revealed a critical and nuanced aspect of Bobcat339's inhibitory activity. A study by Weirath et al. (2022) demonstrated that the inhibitory potency of Bobcat339 is significantly enhanced by, or perhaps entirely dependent on, the presence of contaminating copper(II) (Cu(II)) ions.[3] Preparations of Bobcat339 that were rigorously purified to remove trace metals showed minimal TET inhibition, whereas the introduction of Cu(II) restored its inhibitory effect. This suggests that a Bobcat339-Cu(II) complex may be the active inhibitory species. Researchers using Bobcat339 should, therefore, be aware of the potential variability in its efficacy due to trace metal contamination in different commercial preparations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Bobcat339.

| Parameter | TET1 | TET2 | DNMT3a | Reference |

| IC₅₀ | 33 µM | 73 µM | > 500 µM | [2] |

| Table 1: In vitro inhibitory activity of Bobcat339 against TET and DNMT enzymes. |

| Cell Line | Treatment | Effect on 5hmC | Effect on 5mC | Reference |

| HT-22 | 10 µM Bobcat339 for 24h | Significantly reduced | Not reported | [2] |

| C2C12 | Bobcat339 (concentration not specified) | Decreased | Increased | [1] |

| Table 2: Cellular effects of Bobcat339 on global 5hmC and 5mC levels. |

| Gene | Effect of Bobcat339 | Cell Line | Reference |

| Sp7 | Increased promoter 5mC | C2C12 | [1] |

| Osteoblast marker genes | Inhibited expression | C2C12 | [1] |

| Table 3: Effects of Bobcat339 on gene-specific methylation and expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Bobcat339. These protocols are based on the descriptions provided in the referenced publications.

In Vitro TET Inhibition Assay (ELISA-based)

This protocol is adapted from Chua GNL, et al. ACS Med Chem Lett. 2019.[2]

-

Prepare a 5mC-coated plate: A 96-well plate is coated with a DNA substrate containing 5mC.

-

Enzyme Reaction:

-

Add recombinant human TET1 or TET2 enzyme to each well.

-

Add the necessary co-factors: Fe(II) and α-ketoglutarate.

-

Add Bobcat339 at various concentrations (e.g., from 0.1 µM to 500 µM). A DMSO control is used for baseline activity.

-

Incubate the plate to allow the enzymatic reaction to proceed (oxidation of 5mC to 5hmC).

-

-

Detection of 5hmC:

-

Wash the plate to remove the enzyme and inhibitor.

-

Add a primary antibody specific for 5hmC.

-

Incubate to allow antibody binding.

-

Wash to remove unbound primary antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow binding.

-

Wash to remove unbound secondary antibody.

-

Add a colorimetric substrate and measure the absorbance.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Global 5hmC and 5mC by LC-MS/MS

This protocol is based on the methodology described in Weirath NA, et al. ACS Med Chem Lett. 2022.[3]

-

Genomic DNA Extraction: Extract genomic DNA from cells treated with Bobcat339 or a vehicle control using a standard DNA extraction kit.

-

DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes (e.g., DNA degradase plus).

-

LC-MS/MS Analysis:

-

Inject the digested DNA sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Perform multiple reaction monitoring (MRM) to detect and quantify the parent and daughter ions specific for deoxycytidine, 5-methyldeoxycytidine, and 5-hydroxymethyldeoxycytidine.

-

-

Data Analysis: Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by creating standard curves with known amounts of each nucleoside.

Methylated DNA Immunoprecipitation (MeDIP)

This protocol is based on the description in the study of Bobcat339's effect on osteoblast differentiation.[1]

-

Genomic DNA Extraction and Sonication: Isolate genomic DNA from treated and control cells and sonicate it to produce fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Denature the DNA fragments by heating.

-

Incubate the denatured DNA with an antibody specific for 5mC.

-

Add protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Wash the beads to remove non-specifically bound DNA.

-

-

Elution and DNA Purification: Elute the methylated DNA from the beads and purify it.

-

Analysis:

-

Quantitative PCR (qPCR): Use primers specific for the promoter region of a target gene (e.g., Sp7) to quantify the enrichment of methylated DNA in the immunoprecipitated fraction relative to the input DNA.

-

Bisulfite Sequencing: Treat the immunoprecipitated DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Amplify the region of interest by PCR and sequence to determine the methylation status of individual CpG sites.

-

Luciferase Reporter Assay for Promoter Activity

This protocol is based on the principles of promoter activity assays used to study the effect of Bobcat339 on Sp7 promoter activity.[1]

-

Construct Preparation: Clone the promoter region of the gene of interest (e.g., Sp7) upstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: Co-transfect the reporter construct and a control vector expressing a different luciferase (e.g., Renilla luciferase for normalization) into the desired cell line (e.g., C2C12).

-

Treatment: Treat the transfected cells with Bobcat339 or a vehicle control.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells to release the luciferase enzymes.

-

Measure the activity of the experimental luciferase (firefly) and the control luciferase (Renilla) using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between treated and control cells to determine the effect of Bobcat339 on promoter activity.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to Bobcat339's function and its experimental investigation.

Figure 1: Mechanism of DNA demethylation and inhibition by Bobcat339.

Figure 2: Signaling pathway of Bobcat339 in osteoblast differentiation.

Figure 3: Experimental workflow for MeDIP-qPCR analysis.

Conclusion

Bobcat339 is a potent tool for the study of DNA demethylation, providing a means to selectively inhibit TET enzymes. Its application has been instrumental in elucidating the role of TET-mediated demethylation in processes such as osteoblast differentiation. However, the discovery of the critical role of Cu(II) in its inhibitory activity highlights the importance of careful characterization of chemical probes in biological research. This guide provides a comprehensive resource for researchers utilizing Bobcat339, offering detailed protocols and a summary of its known effects and mechanism of action. As research in epigenetics continues to evolve, the informed use of chemical tools like Bobcat339 will be essential for uncovering the complex regulatory networks that govern cellular function.

References

- 1. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

Bobcat339: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bobcat339, a novel synthetic cytosine derivative, has emerged as a molecule of significant interest in the field of epigenetics. Initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, it held promise for therapeutic applications in oncology and neurology. However, subsequent research has introduced a critical re-evaluation of its mechanism of action, suggesting that its observed biological effects may be attributable to trace metal contamination from its synthesis. This whitepaper provides a comprehensive technical overview of Bobcat339, detailing its discovery, synthesis, the controversy surrounding its mode of action, and relevant experimental protocols.

Discovery and Nomenclature

Bobcat339 was first synthesized in 2017 in the laboratory of Assistant Professor of Chemistry and Biochemistry Andrew Kennedy at Bates College.[1][2] The name is a tribute to the college mascot, the Bobcat, and the specific page number (339) in the research notebook of Haoyu Sun, the student who first synthesized the molecule.[2][3] The discovery was the culmination of a project involving seven undergraduate students who are co-authors of the initial publication.[2] The full chemical name for Bobcat339 is 1-([1,1′-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one .[2]

Synthesis of Bobcat339

The synthesis of Bobcat339 involves a multi-step process. A key step in the reported synthesis is a Chan-Lam coupling reaction, which utilizes a copper acetate catalyst to join 5-chlorocytosine with a biphenylboronic acid.[4] Following the reaction, purification steps such as flash chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the final product.[3] The initial publication noted the final product as a "green powder".[4]

Proposed Mechanism of Action and Controversy

Initial Findings: TET Enzyme Inhibition

The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC).[4][5][6] This process is fundamental to gene regulation, and its dysregulation is implicated in various diseases, including cancer.[5][6]

Bobcat339 was designed as a cytosine-based inhibitor of TET enzymes.[3][5][7] Initial studies reported that Bobcat339 exhibited mid-micromolar inhibitory activity against TET1 and TET2, with no significant inhibition of DNA methyltransferase 3a (DNMT3a).[5][7][8] These findings positioned Bobcat339 as a valuable tool for studying epigenetic pathways and a potential therapeutic agent.[5][7]

A Contradictory Finding: The Role of Copper(II) Contamination

Subsequent research published in 2022 has challenged the initial findings regarding Bobcat339's mechanism of action.[4][6] This later study suggests that the observed TET inhibition is not an intrinsic property of the Bobcat339 molecule itself, but rather a result of contaminating copper(II) (Cu(II)) ions remaining from the synthesis process.[4][6]

The researchers noted that the Chan-Lam coupling reaction used in the synthesis employs a copper catalyst.[4] Their experiments demonstrated that the inhibitory activity of commercially available and independently synthesized batches of Bobcat339 directly correlated with the level of Cu(II) contamination.[4][6] When rigorously purified to remove trace copper, Bobcat339 showed minimal to no inhibitory activity against TET1 and TET2 at the previously reported concentrations.[4][6] These findings suggest that the initial reports of Bobcat339 as a direct TET inhibitor may be inaccurate, and that the observed biological effects could be due to the presence of copper.

Biological and Therapeutic Potential

Despite the controversy surrounding its direct target, Bobcat339 has been investigated for its potential in various therapeutic areas:

-

Cancer: DNA methylation is a key factor in the progression of cancer.[1] By potentially influencing this process, Bobcat339 was initially explored for its anti-cancer properties.[1][2]

-

Memory and Neurological Disorders: DNA methylation is also crucial for long-term memory formation.[1] The potential to modulate this pathway led to investigations into Bobcat339's effects on memory.[1][2]

-

SARS-CoV-2: One study suggested that Bobcat339 could suppress SARS-CoV-2 replication, potentially through a multi-target mechanism involving viral proteins like nsp16.[9]

-

Chronic Diseases: More recent research has explored Bobcat339's ability to target and eliminate pathogenic macrophages by inducing the degradation of TET3 protein, suggesting its potential in treating chronic inflammatory diseases like MASH, non-small cell lung cancer, and endometriosis.[10][11]

It is important to note that the interpretation of these biological effects must now consider the potential role of copper contamination.

Quantitative Data

The following table summarizes the initially reported inhibitory concentrations (IC50) of Bobcat339 against TET enzymes. It is crucial to interpret this data in light of the subsequent findings regarding copper contamination.

| Enzyme | IC50 (μM) | Reference |

| TET1 | 33 | [7][8][12][13] |

| TET2 | 73 | [7][8][12][13] |

| DNMT3a | No inhibition | [5][7][8] |

Experimental Protocols

In Vitro TET Enzyme Inhibition Assay (as initially described)

This protocol outlines the general steps used to assess the inhibitory activity of Bobcat339 on TET enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the catalytic domain of the human TET enzyme (TET1 or TET2), a hemimethylated DNA oligomer substrate, and a buffer solution.

-

Inhibitor Addition: Bobcat339, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).

-

Quantification of 5hmC: The amount of 5hmC produced is quantified using methods such as isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

-

IC50 Determination: The concentration of Bobcat339 that results in a 50% reduction in 5hmC production is determined as the IC50 value.

Cellular Assay for 5hmC Levels

This protocol describes a method to assess the effect of Bobcat339 on global 5hmC levels in cells.

-

Cell Culture: A suitable cell line (e.g., HT-22) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of Bobcat339 or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Genomic DNA Extraction: Genomic DNA is extracted from the treated and control cells.

-

5hmC Quantification: The global levels of 5hmC in the genomic DNA are quantified using techniques such as dot blot analysis or LC-MS/MS. A significant decrease in 5hmC levels in Bobcat339-treated cells would initially have been interpreted as evidence of TET inhibition.[4]

Visualizations

Caption: Proposed and revised mechanisms of TET enzyme inhibition by Bobcat339.

Caption: General experimental workflow for the synthesis and evaluation of Bobcat339.

Conclusion and Future Directions

Bobcat339 serves as a compelling case study in the complexities of drug discovery and the critical importance of rigorous chemical characterization. While the initial discovery highlighted its potential as a selective TET inhibitor, subsequent research has cast doubt on this mechanism, attributing its activity to copper contamination. This underscores the necessity for researchers to ensure the purity of small molecule inhibitors and to consider the potential confounding effects of residual catalysts from synthesis.

Future research on Bobcat339 should focus on:

-

Definitive elucidation of its mechanism of action: Further studies are needed to confirm or refute the copper contamination hypothesis and to explore other potential biological targets.

-

Synthesis of copper-free analogs: The development of synthetic routes that avoid copper catalysts would allow for the unambiguous assessment of the intrinsic activity of the Bobcat339 scaffold.

-

Re-evaluation of biological data: The existing biological data for Bobcat339 should be re-interpreted in the context of potential copper-mediated effects.

For scientists working with Bobcat339, it is imperative to ascertain the purity of the compound and to include appropriate controls to account for potential metal ion contamination in their experiments. This will be crucial for the accurate interpretation of experimental results and for advancing our understanding of the true biological role of this intriguing molecule.

References

- 1. thebatesstudent.com [thebatesstudent.com]

- 2. Announcing Bobcat339: a student-invented molecule with pharmaceutical promise | News | Bates College [bates.edu]

- 3. Buy Bobcat339 (EVT-263534) [evitachem.com]

- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]

- 8. US11504369B2 - Cytosine-based TET enzyme inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecule Shows Promise for MASH, Endometriosis, and Other Chronic Diseases < Yale School of Medicine [medicine.yale.edu]

- 11. vaultbio.com [vaultbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ambeed.com [ambeed.com]

The Evolving Landscape of TET Inhibition: A Technical Guide to Bobcat339's Effect on 5-hydroxymethylcytosine (5hmC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epigenetic mark 5-hydroxymethylcytosine (5hmC), generated by the Ten-Eleven Translocation (TET) family of dioxygenases, is a critical regulator of gene expression and cellular identity. The small molecule Bobcat339 was initially reported as a promising cytosine-based inhibitor of TET enzymes, capable of reducing global 5hmC levels and offering a valuable tool for epigenetic research and potential therapeutic development. However, subsequent investigations have revealed a more complex mechanism of action, with evidence suggesting that the inhibitory activity of commercial Bobcat339 preparations is mediated by contaminating copper(II) ions. This technical guide provides an in-depth analysis of the reported effects of Bobcat339 on 5hmC levels, presenting the quantitative data from key studies, detailing the experimental protocols used, and visualizing the proposed signaling and experimental workflows. A critical evaluation of the current understanding of Bobcat339's mechanism is offered to guide researchers in the interpretation of past and future studies involving this compound.

Introduction: The Role of TET Enzymes and 5hmC in Epigenetics

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to cytosine residues, primarily at CpG dinucleotides. This process, catalyzed by DNA methyltransferases (DNMTs), is generally associated with transcriptional repression. The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in active DNA demethylation.[1][2] They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] These oxidized forms of 5mC can lead to passive DNA demethylation by inhibiting the maintenance activity of DNMT1 during DNA replication or can be actively reverted to unmodified cytosine through the base excision repair pathway. The abundance and distribution of 5hmC are dynamically regulated and have significant implications for gene expression, cell differentiation, and development.[3] Dysregulation of TET activity and 5hmC levels has been implicated in various diseases, including cancer, making TET enzymes attractive therapeutic targets.[1][3]

Bobcat339 as a TET Inhibitor: Initial Findings

Bobcat339 emerged from a screen for cytosine-based TET enzyme inhibitors and was initially characterized as a potent and selective inhibitor of TET1 and TET2.[3][4] These early studies reported that Bobcat339 could effectively reduce 5hmC levels in both cell-free and cellular systems.

Quantitative Data from Initial Studies

The inhibitory activity of Bobcat339 against TET enzymes and its effect on cellular 5hmC levels from initial studies are summarized in the tables below.

| Parameter | TET1 | TET2 | Reference |

| IC50 | 33 µM | 73 µM | [3][4] |

| Table 1: In vitro inhibitory activity of Bobcat339 against human TET1 and TET2 catalytic domains. |

| Cell Line | Treatment | Effect on 5hmC | Reference |

| HT-22 (mouse hippocampal neurons) | 10 µM Bobcat339 for 24 hours | Significant reduction in global 5hmC levels | [3][4] |

| Diffuse Midline Glioma (DMG) cell lines | 10-50 µM Bobcat339 | Dose-dependent reduction in 5hmC levels (up to ~94%) | [5] |

| Table 2: Reported effects of Bobcat339 on 5hmC levels in cellular models. |

Re-evaluation of Bobcat339's Mechanism: The Role of Copper(II) Contamination

More recent research has challenged the model of Bobcat339 as a direct TET inhibitor. A key study demonstrated that the inhibitory activity of commercially available Bobcat339 is attributable to contaminating copper(II) (Cu(II)).[1][2] In-house synthesized, copper-free Bobcat339 showed minimal to no inhibition of TET1 and TET2 in vitro.[1][2]

Comparative Quantitative Data

The following table summarizes the findings that differentiate the effects of copper-contaminated versus copper-free Bobcat339.

| Compound | Assay | Effect on 5hmC Production/Levels | Reference |

| In-house synthesized Bobcat339 (copper-free) | In vitro TET1/TET2 assay (LC-ESI-MS/MS) | No significant reduction in 5hmC formation | [1] |

| Commercial Bobcat339 (with Cu(II)) | In vitro TET1/TET2 assay (LC-ESI-MS/MS) | Inhibition of 5hmC production | [1] |

| Copper(II) alone | In vitro TET1 assay (LC-ESI-MS/MS) | Dose-dependent inhibition of 5hmC production | [1] |

| In-house synthesized Bobcat339 (copper-free) | Hep3B cell-based dot blot assay | No reduction in genomic 5hmC levels | [2] |

| Commercial Bobcat339 (with Cu(II)) | Hep3B cell-based dot blot assay | Significant decrease in 5hmC levels | [2] |

| Table 3: Comparison of the effects of copper-free and copper-contaminated Bobcat339 on 5hmC. |

Signaling Pathways and Mechanisms of Action

The evolving understanding of Bobcat339's mechanism of action can be visualized through the following diagrams.

Caption: Canonical TET-mediated DNA demethylation pathway.

Caption: Initially proposed direct inhibition of TET enzymes by Bobcat339.

Caption: Revised mechanism of TET inhibition by copper(II) in commercial Bobcat339.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings related to Bobcat339. Below are summaries of the key experimental protocols cited in the literature.

In Vitro TET Enzyme Inhibition Assay (LC-ESI-MS/MS)

This assay quantitatively measures the conversion of 5mC to 5hmC by recombinant TET enzymes.

-

Reaction Setup: Recombinant human TET1 or TET2 catalytic domain is incubated with a hemimethylated DNA duplex substrate containing 5mC.

-

Inhibitor Addition: The reaction is carried out in the presence of various concentrations of the test compound (e.g., Bobcat339, Cu(II)) or a vehicle control (e.g., DMSO).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

DNA Digestion: The reaction is quenched, and the DNA is enzymatically digested to single nucleosides.

-

Quantification: The levels of 5hmC and other nucleosides are quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

-

Data Analysis: The amount of 5hmC produced is normalized to the vehicle control to determine the percentage of inhibition. IC50 values are calculated from dose-response curves.[1][2]

Cellular 5hmC Quantification by Dot Blot Assay

This method provides a semi-quantitative assessment of global 5hmC levels in genomic DNA.

-

Cell Treatment: Cells (e.g., HT-22, Hep3B) are cultured and treated with the test compound or vehicle for a specified duration (e.g., 24-48 hours).

-

Genomic DNA Extraction: Genomic DNA is isolated from the treated cells.

-

DNA Denaturation and Spotting: The DNA is denatured and spotted onto a nitrocellulose or nylon membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for 5hmC.

-

Detection: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent or colorimetric substrate.

-

Imaging and Analysis: The signal intensity of the dots is captured and quantified using densitometry. The 5hmC signal is often normalized to a loading control (e.g., methylene blue staining of total DNA).[2][3]

Caption: General experimental workflow for assessing the effect of Bobcat339 on cellular 5hmC levels.

Conclusion and Future Directions

The case of Bobcat339 serves as a critical reminder of the importance of rigorous chemical characterization of small molecule inhibitors. While initially heralded as a specific TET inhibitor, the current evidence strongly indicates that its activity is an artifact of copper(II) contamination.[1][2] Researchers using commercial preparations of Bobcat339 should be aware that any observed effects on 5hmC levels are likely due to the presence of copper and not the molecule itself.

For future studies, it is imperative to:

-

Use independently synthesized and purified Bobcat339 with verified absence of metal contaminants to assess its true biological activity.

-

Consider the potential confounding effects of copper when interpreting data from studies that have used commercial Bobcat339.

-

Continue the search for potent and specific small molecule inhibitors of TET enzymes, as such tools remain highly valuable for both basic research and therapeutic development.

The journey of Bobcat339 from a promising TET inhibitor to a cautionary tale highlights the complexities of epigenetic drug discovery and the continuous need for scientific diligence.

References

- 1. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

Investigating Gene Transcription Changes with Bobcat339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bobcat339 is a small molecule that has been investigated for its role in modulating gene transcription through the inhibition of Ten-eleven translocation (TET) enzymes. This guide provides an in-depth technical overview of Bobcat339, including its mechanism of action, its utility as a research tool, and detailed protocols for investigating its effects on gene expression. A critical consideration addressed within this document is the finding that the biological activity of Bobcat339 is largely dependent on the presence of contaminating copper (Cu(II)) from its synthesis. Therefore, this guide will discuss both the initially reported activities and the more recent understanding of its mechanism, providing a comprehensive perspective for researchers.

Introduction to Bobcat339 and TET Enzymes

Ten-eleven translocation (TET) enzymes (TET1, TET2, and TET3) are a family of α-ketoglutarate- and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation. They catalyze the iterative oxidation of 5-methylcytosine (5mC), a key epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process initiates DNA demethylation, leading to changes in chromatin structure and gene expression.

Bobcat339 was first described as a potent, cell-permeable, cytosine-based inhibitor of TET1 and TET2.[1][2] It was developed as a tool to study the downstream consequences of TET inhibition and for its potential as a therapeutic agent in diseases with dysregulated DNA methylation, such as cancer.

Mechanism of Action: The Critical Role of Copper

Initial studies reported that Bobcat339 directly inhibits TET enzymes with mid-micromolar efficacy.[2] However, subsequent research has demonstrated that the inhibitory activity of Bobcat339 is primarily due to contaminating Cu(II) from the synthetic process.[3] Highly purified Bobcat339 shows minimal to no inhibition of TET1 and TET2 on its own. The current understanding is that Bobcat339 may form a complex with Cu(II), and this complex is the active inhibitory agent. This finding is critical for the interpretation of past studies and the design of future experiments.

The proposed mechanism of action for the Bobcat339-Cu(II) complex is the inhibition of the catalytic activity of TET enzymes, preventing the conversion of 5mC to 5hmC. This leads to a global increase in 5mC levels and a decrease in 5hmC levels, which in turn can alter the transcription of genes regulated by DNA methylation.

Data Presentation: Quantitative Effects of Bobcat339

The following tables summarize the quantitative data reported in the literature regarding the effects of Bobcat339. It is important to note that these activities are likely attributable to the Bobcat339-Cu(II) complex.

Table 1: In Vitro Inhibitory Activity of Bobcat339

| Target | IC50 (μM) | Assay Conditions | Reference |

| TET1 | 33 | Recombinant human TET1 catalytic domain | [2] |

| TET2 | 73 | Recombinant human TET2 catalytic domain | [2] |

| DNMT3a | >500 | Recombinant human DNMT3a | [2] |

Table 2: Effects of Bobcat339 on Global 5hmC Levels

| Cell Line | Bobcat339 Concentration (μM) | Treatment Duration | Change in 5hmC Levels | Assay | Reference |

| HT-22 | 10 | 24 hours | Significant reduction | Colorimetric assay | [4] |

| Hep3B | 50 | 48 hours | Significant decrease (with Cu(II) contaminated Bobcat339) | Dot Blot & LC-ESI-MS/MS | [3] |

| Hep3B | 50 | 48 hours | No significant reduction (with purified Bobcat339) | Dot Blot & LC-ESI-MS/MS | [3] |

Table 3: Reported Effects of Bobcat339 on Gene Expression

| Cell Line/Organism | Bobcat339 Concentration | Target Gene(s) | Effect on Expression | Reference |

| MCF-7 | 33 µM and 75 µM | IL-6, IL-8 | Blocked IL-1β-induced expression | [5] |

| Oysters | 4 mM | Sox-like, Sox8 | Increased expression | [4] |

| DIPG cells | 10-50 µM | - | Suppressed proliferation | [6] |

Experimental Protocols

In Vitro TET Enzyme Inhibition Assay

This protocol is adapted from the methods described in the initial characterization of Bobcat339.

Materials:

-

Recombinant human TET1/TET2 catalytic domain

-

5mC-containing DNA substrate

-

α-ketoglutarate

-

Fe(NH₄)₂(SO₄)₂

-

Ascorbate

-

HEPES buffer (pH 7.9)

-

Bobcat339 (with and without Cu(II) supplementation for comparison)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NaCl, Fe(NH₄)₂(SO₄)₂, ascorbate, and α-ketoglutarate.

-

Add the 5mC-containing DNA substrate to the reaction mixture.

-

Add varying concentrations of Bobcat339 (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding the recombinant TET enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Digest the DNA to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Analyze the levels of 5mC and 5hmC by LC-MS/MS to determine the extent of inhibition.

Quantification of Global 5hmC Levels in Cultured Cells

4.2.1. Dot Blot Assay

Materials:

-

Genomic DNA extraction kit

-

NaOH

-

SSC buffer

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 5hmC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cultured cells with Bobcat339 (and appropriate controls, including purified vs. Cu(II)-spiked compound) for the desired time and concentration.

-

Extract genomic DNA using a commercial kit.

-

Denature the DNA by incubating with NaOH at 95°C for 10 minutes.

-

Neutralize the DNA solution on ice with SSC buffer.

-

Spot serial dilutions of the denatured DNA onto a nylon membrane.

-

Air dry the membrane and crosslink the DNA to the membrane using a UV crosslinker.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the signal using an imaging system.

-

Quantify the dot intensity using densitometry software.

4.2.2. LC-MS/MS Analysis

Materials:

-

Genomic DNA extraction kit

-

Formic acid or enzymatic DNA digestion kit

-

LC-MS/MS system

Procedure:

-

Extract genomic DNA from treated and control cells.

-

Hydrolyze the genomic DNA to individual nucleosides using either formic acid or a cocktail of DNA-degrading enzymes.

-

Perform liquid chromatography to separate the nucleosides.

-

Use tandem mass spectrometry to quantify the amounts of cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.

-

Calculate the percentage of 5hmC relative to total cytosine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of TET enzyme inhibition by the Bobcat339-Cu(II) complex.

References

- 1. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. 130.239.72.131:3000 [130.239.72.131:3000]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Bobcat339: A Small-Molecule Degrader of the Epigenetic Modifier TET3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ten-eleven translocation (TET) family of enzymes, particularly TET3, are critical regulators of DNA methylation and have emerged as significant players in a variety of physiological and pathological processes, including neuronal function and inflammatory responses. Bobcat339, a synthetic cytosine derivative, has been identified as a potent and specific small-molecule degrader of TET3. Initially characterized as an inhibitor of TET1 and TET2, subsequent research has revealed its primary mechanism of action to be the induction of TET3 protein degradation through the ubiquitin-proteasome pathway. This technical guide provides a comprehensive overview of Bobcat339 as a TET3 degrader, consolidating available quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of targeted protein degradation in fields such as neuroscience and immunology.

Introduction: TET3 and the Advent of Bobcat339

TET3 is a dioxygenase that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] This epigenetic modification plays a crucial role in regulating gene expression. TET3 is involved in various biological processes, including neuronal development, synaptic plasticity, and the modulation of immune cell function.[2][3] Dysregulation of TET3 has been implicated in several diseases, making it an attractive target for therapeutic intervention.

Bobcat339 was first described as a cytosine-based inhibitor of TET1 and TET2.[4] However, it was later discovered that its inhibitory activity was largely dependent on the presence of contaminating copper(II) ions.[5] More recent and compelling evidence has redefined Bobcat339 as a specific degrader of the TET3 protein.[6][7] This activity is achieved by coopting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, marking TET3 for proteasomal degradation.[8] This targeted degradation of TET3 has shown promise in preclinical models of anorexia nervosa and endometriosis, highlighting its potential as a novel therapeutic agent.[6][7]

Quantitative Data

The following tables summarize the key quantitative data reported for Bobcat339. It is important to note the distinction between its initial characterization as an inhibitor and its more recently understood role as a degrader.

Table 1: Bobcat339 as a TET Enzyme Inhibitor (Copper-Dependent)

| Target | IC50 (μM) | Assay Conditions | Reference |

| TET1 | 33 | Recombinant human TET1, chemiluminescence assay | [4][9] |

| TET2 | 73 | Recombinant human TET2, chemiluminescence assay | [4][9] |

Note: The inhibitory activities listed above are now understood to be mediated by contaminating Copper(II) and are not intrinsic to Bobcat339 alone.[5]

Table 2: Bobcat339 as a TET3 Degrader

| Parameter | Value (µM) | Target Interaction | Assay | Reference |

| EC50 | 0.05 | TET3-VHL Interaction | AlphaScreen | [3] |

| EC50 | 3.96 | TET2-VHL Interaction | AlphaScreen | [3] |

| EC50 | 8.51 | TET1-VHL Interaction | AlphaScreen | [3] |

EC50 (Half-maximal effective concentration) in this context refers to the concentration of Bobcat339 required to induce 50% of the maximal interaction between the TET protein and the VHL E3 ligase. Note the significantly higher potency for inducing the TET3-VHL interaction compared to TET1 and TET2.

Table 3: Cellular and In Vivo Concentrations of Bobcat339

| Application | Concentration/Dose | Model System | Observed Effect | Reference |

| In Vitro Degradation | 10 µM | Mouse GT1-7 neuronal cells | Decreased TET3 protein levels | [4] |

| In Vivo Treatment | 1 mg/kg and 4 mg/kg (i.p.) | Mice | Dose-dependent reduction of TET3 in the arcuate nucleus | [10] |

Signaling Pathways and Mechanisms of Action

VHL-Mediated Degradation of TET3

Bobcat339 functions as a "molecular glue," inducing proximity between TET3 and the VHL E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of TET3, targeting it for degradation by the 26S proteasome. This mechanism is highly specific for TET3, with significantly weaker induction of TET1/2-VHL interaction.

Caption: Bobcat339-induced VHL-mediated degradation of TET3 protein.

Impact on AgRP Neurons and Feeding Behavior

In hypothalamic AgRP neurons, TET3 acts as a negative regulator of genes that promote feeding, such as Agrp and Npy. By degrading TET3, Bobcat339 relieves this repression, leading to increased expression of these neuropeptides, activation of AgRP neurons, and consequently, an increase in food intake. This provides a potential therapeutic strategy for conditions like anorexia nervosa.[7]

Caption: Effect of Bobcat339 on AgRP neuron signaling and feeding behavior.

Modulation of Macrophage Function in Endometriosis

In the context of endometriosis, TET3 is overexpressed in pathogenic macrophages, contributing to a pro-inflammatory environment. Bobcat339-mediated degradation of TET3 in these macrophages induces apoptosis, thereby reducing inflammation and mitigating disease progression in animal models.[6]

Caption: Bobcat339 induces apoptosis in TET3-overexpressing macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Bobcat339 as a TET3 degrader.

Western Blotting for TET3 Degradation

This protocol is for assessing the reduction in TET3 protein levels following treatment with Bobcat339.

Experimental Workflow:

Caption: Workflow for Western blot analysis of TET3 degradation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., GT1-7 neuronal cells or macrophages) and allow them to adhere. Treat cells with the desired concentration of Bobcat339 (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for TET3 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the TET3 signal to the loading control to determine the extent of degradation.

Co-Immunoprecipitation (Co-IP) for TET3-VHL Interaction

This protocol is designed to confirm the Bobcat339-induced interaction between TET3 and VHL.

Methodology:

-

Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of TET3 (e.g., FLAG-TET3) and VHL (e.g., Myc-VHL). Treat the cells with Bobcat339 or vehicle control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) pre-coupled to protein A/G magnetic beads. This will pull down the tagged protein and any interacting partners.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the presence of both proteins in the complex. An increased signal for the co-immunoprecipitated protein in the Bobcat339-treated sample indicates an induced interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TET3 Target Genes

This protocol allows for the genome-wide identification of TET3 binding sites and how they are affected by Bobcat339-induced degradation.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (and potentially a co-cross-linker like DSG) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TET3 overnight. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of TET3 enrichment. Comparing ChIP-seq data from Bobcat339-treated and control cells will reveal changes in TET3 occupancy at its target gene loci.

Conclusion and Future Directions

Bobcat339 has been established as a valuable chemical tool for studying the biological functions of TET3 and as a promising lead compound for the development of novel therapeutics. Its ability to specifically induce the degradation of TET3 offers a powerful approach to modulate epigenetic states in a targeted manner. The therapeutic potential demonstrated in preclinical models of anorexia nervosa and endometriosis underscores the importance of the TET3 pathway in these diseases.

Future research should focus on a more detailed characterization of the pharmacokinetics and pharmacodynamics of Bobcat339, including the determination of precise DC50 and Dmax values for TET3 degradation in various cell types. Further optimization of the molecule to enhance its potency, selectivity, and drug-like properties will be crucial for its clinical translation. Additionally, exploring the efficacy of Bobcat339 in other disease models where TET3 is implicated, such as certain cancers, could open up new therapeutic avenues. The continued investigation of this potent TET3 degrader holds significant promise for advancing our understanding of epigenetic regulation and for the development of innovative medicines.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 4. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]

- 8. youtube.com [youtube.com]

- 9. nacalai.com [nacalai.com]

- 10. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

The Pivotal Role of Copper(II) in the Inhibitory Action of Bobcat339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 was initially identified as a promising cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, enzymes central to the process of DNA demethylation. However, subsequent research has revealed a critical dependency on the presence of copper(II) for its inhibitory activity. This guide provides an in-depth analysis of the current understanding of Bobcat339, focusing on the indispensable role of copper(II) in its mechanism of action. It has been demonstrated that Bobcat339 alone exhibits minimal to no inhibition of TET enzymes.[1][2][3][4] Instead, its observed biological effects are mediated by a synergistic interaction with contaminating or intentionally added copper(II).[1][2][3][5] This document consolidates the available quantitative data, details the experimental protocols used to elucidate this phenomenon, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction: The Shifting Paradigm of Bobcat339 Activity

The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in epigenetics.[1][2][5] They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby initiating the process of DNA demethylation.[5] Dysregulation of TET activity is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.

Bobcat339 emerged as a selective, cytosine-based inhibitor of TET1 and TET2, with initial reports indicating IC50 values of 33 µM and 73 µM, respectively.[4][6] However, a pivotal 2022 study by Weirath et al. demonstrated that the inhibitory activity of commercially available Bobcat339 was directly correlated with its copper(II) content.[1][2][3] Independently synthesized and purified Bobcat339, devoid of copper contamination, showed negligible inhibitory effect on TET1 and TET2.[1][5] This finding fundamentally redefines Bobcat339 not as a standalone inhibitor, but as a molecule whose activity is contingent upon the presence of Cu(II). Further experiments confirmed that a mixture of Bobcat339 and copper(II) is a more potent inhibitor of TET1 than copper(II) alone, suggesting the formation of a more active inhibitory complex.[5]

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of Bobcat339, both alone and in the presence of Copper(II), has been quantified using enzymatic assays that measure the production of 5hmC from a 5mC-containing DNA substrate. The data conclusively shows that the inhibitory activity previously attributed to Bobcat339 is, in fact, due to a synergistic effect with Cu(II).

| Inhibitor/Condition | Target Enzyme | Concentration | Observed Inhibition | Reference |